5-氯-6-氟喹啉-8-胺

描述

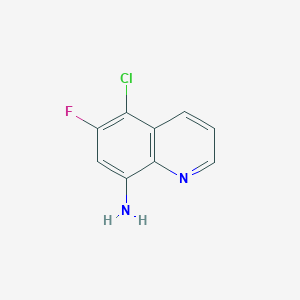

5-Chloro-6-fluoroquinolin-8-amine is a chemical compound with the molecular formula C9H6ClFN2 . It belongs to the class of quinoline derivatives, which are nitrogen-containing bicyclic compounds .

Synthesis Analysis

The synthesis of quinoline derivatives is a well-studied area in medicinal chemistry. The synthesis often involves chemical modification of the quinoline nucleus, which is a common approach used in drug discovery . The synthesis of quinoline derivatives can be achieved through various methods, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation .Molecular Structure Analysis

The molecular structure of 5-Chloro-6-fluoroquinolin-8-amine consists of a quinoline nucleus, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The molecule also contains chlorine and fluorine substituents at the 5th and 6th positions, respectively, and an amine group at the 8th position .Chemical Reactions Analysis

Quinoline derivatives, including 5-Chloro-6-fluoroquinolin-8-amine, are known to participate in a wide range of chemical reactions. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions involving quinoline derivatives have been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .科学研究应用

合成和抗菌性能

涉及5-氯-6-氟喹啉-8-胺的一个关键研究领域是合成具有抗菌性能的新衍生物。Al-Hiari 等人 (2007) 的一项研究重点是创建 8-硝基氟喹诺酮衍生物,展示了它们在对抗革兰氏阳性菌和革兰氏阴性菌菌株(特别是针对金黄色葡萄球菌)方面的潜力 (Al-Hiari 等人,2007)。

荧光衍生化剂

Bernstein 等人 (1993) 探讨了使用氯异硫氰酸喹啉(包括 5-氯-6-氟喹啉-8-胺的衍生物)作为伯胺和仲胺的荧光衍生化剂。这些化合物被证明可以产生荧光的噻唑并喹啉,这在各种分析化学应用中很有用 (Bernstein 等人,1993)。

催化在胺化中的应用

Yin 等人 (2017) 的研究证明了 5-氯-6-氟喹啉-8-胺在铜催化的远程 C-H 胺化中的应用,展示了其在有机合成中的用途。此过程具有高效率和完全区域选择性,这对各种有机化合物的开发具有重要意义 (Yin 等人,2017)。

金属离子的化学传感器

Prodi 等人 (2001) 强调了 5-氯-6-氟喹啉-8-胺衍生物作为镉等金属离子的化学传感器的应用。这在环境监测和食品安全分析中特别有用 (Prodi 等人,2001)。

抗癌研究

Kapadiya 和 Khunt (2018) 探讨了杂合嘌呤-喹啉分子对癌细胞系的细胞毒性作用,表明 5-氯-6-氟喹啉-8-胺在开发新型抗癌剂中的潜力 (Kapadiya 和 Khunt,2018)。

肿瘤细胞致敏

Hu 等人 (2009) 的一项研究重点是氯喹类似物,包括 5-氯-6-氟喹啉-8-胺衍生物,以使肿瘤细胞对 Akt 抑制剂敏感,展示了它们在靶向癌症治疗中的潜在用途 (Hu 等人,2009)。

pH 依赖性的发光特性

Prodi 等人 (2001) 还研究了 5-氯-6-氟喹啉-8-胺的发光特性,发现它具有作为 pH 依赖性发光传感器的潜力,特别是对于 Zn2+ 和 Cd2+ 等金属离子 (Prodi 等人,2001)。

神经影像应用

Collier 等人 (2017) 详细介绍了 5-氯-6-氟喹啉-8-胺衍生物在神经影像中用于检测阿尔茨海默病中的神经纤维缠结,展示了其在医学影像和诊断中的潜力 (Collier 等人,2017)。

癌症研究中的细胞毒性评估

Zhang 等人 (2007) 检视了 4-氨基喹啉衍生物(包括 5-氯-6-氟喹啉-8-胺)对人乳腺癌细胞系的细胞毒性作用,表明其与开发新型抗癌药物相关 (Zhang 等人,2007)。

作用机制

Target of Action

It’s known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . They often act as inhibitors of various enzymes .

Mode of Action

Fluoroquinolones, a family of compounds that includes fluorinated quinolines, are known to inhibit bacterial dna-gyrase, affecting bacteria reproduction . This could potentially be a mode of action for 5-Chloro-6-fluoroquinolin-8-amine, given its structural similarity to other fluoroquinolones.

Biochemical Pathways

The inhibition of bacterial dna-gyrase by fluoroquinolones, which are structurally similar to 5-chloro-6-fluoroquinolin-8-amine, is a key step in the biochemical pathway leading to the inhibition of bacterial replication .

Pharmacokinetics

Fluoroquinolones, which are structurally similar, are known for their enhanced penetration ability through cell membranes , which could potentially influence the bioavailability of 5-Chloro-6-fluoroquinolin-8-amine.

Result of Action

Fluoroquinolones, which are structurally similar, have a high level of antibacterial activity . This suggests that 5-Chloro-6-fluoroquinolin-8-amine could potentially have similar effects.

Action Environment

The success of suzuki–miyaura cross-coupling, a reaction often used in the synthesis of such compounds, is known to be influenced by the reaction conditions . This suggests that environmental factors could potentially influence the action of 5-Chloro-6-fluoroquinolin-8-amine.

安全和危害

未来方向

Quinoline derivatives, including 5-Chloro-6-fluoroquinolin-8-amine, have a wide range of applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The swift development of new molecules containing the quinoline nucleus suggests a promising future for this class of compounds in medicinal chemistry research .

属性

IUPAC Name |

5-chloro-6-fluoroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2/c10-8-5-2-1-3-13-9(5)7(12)4-6(8)11/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZAORSUGTYRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2Cl)F)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-fluoroquinolin-8-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Chlorophenoxy)methyl]azetidine](/img/structure/B1403138.png)

![Thieno[2,3-b]pyridin-2-ylmethanamine](/img/structure/B1403143.png)